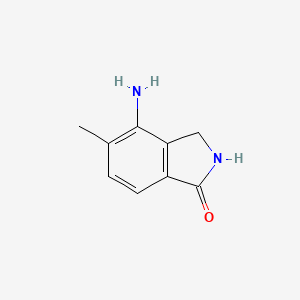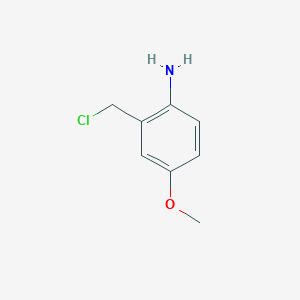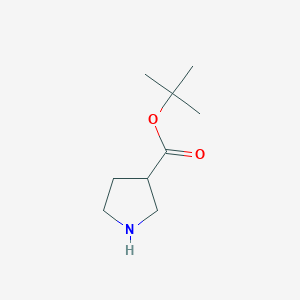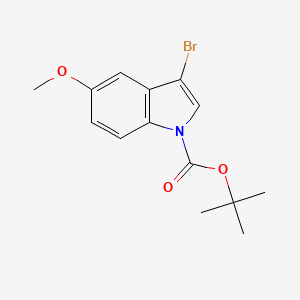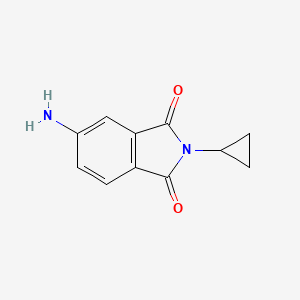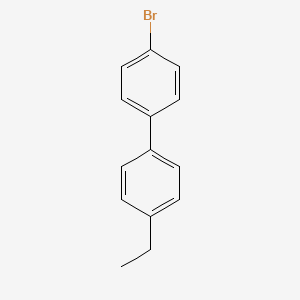
4-Brom-4'-ethyl-1,1'-Biphenyl
Übersicht
Beschreibung
The compound "4-Bromo-4'-ethyl-1,1'-biphenyl" is a biphenyl derivative that is of interest in various fields of chemistry due to its structural features and potential applications. Biphenyl compounds are known for their utility in materials science, pharmaceuticals, and as intermediates in organic synthesis. The presence of a bromine atom and an ethyl group in the compound suggests potential reactivity and usefulness in further chemical modifications .
Synthesis Analysis
The synthesis of biphenyl derivatives often involves palladium-catalyzed coupling reactions or electrophilic aromatic substitution. In the case of "4-Bromo-4'-ethyl-1,1'-biphenyl," the bromine atom could be introduced through a halogenation reaction, while the ethyl group might be added via a Friedel-Crafts alkylation. The synthesis of similar compounds has been reported, such as the electrochemical synthesis of poly(4,4′-biphenylene ethylene)s, which are related to the biphenyl structure and involve the use of brominated precursors .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is characterized by two phenyl rings that can rotate relative to each other, which affects the compound's physical and chemical properties. The presence of substituents like bromine and ethyl groups can influence the rotation and overall conformation of the molecule. X-ray diffraction techniques are often used to determine the precise molecular structure and conformation of such compounds .
Chemical Reactions Analysis
Biphenyl derivatives, including "4-Bromo-4'-ethyl-1,1'-biphenyl," can undergo various chemical reactions. The bromine atom makes the compound a candidate for further functionalization through nucleophilic aromatic substitution or coupling reactions. The ethyl group can also participate in reactions, potentially being oxidized or used as a directing group for further functionalization. Studies have shown that brominated biphenyls can form long-lived molecular anions, which could be relevant in electron transfer processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-Bromo-4'-ethyl-1,1'-biphenyl" would be influenced by its molecular structure. The presence of a bromine atom would increase the molecular weight and potentially affect the boiling and melting points of the compound. The ethyl group could contribute to the compound's hydrophobicity. Spectroscopic methods such as FT-IR, NMR, and UV-Vis are typically used to characterize the physical and chemical properties of such compounds .
Wissenschaftliche Forschungsanwendungen
Synthesezwischenprodukte in der organischen Chemie
4-Brom-4'-ethyl-1,1'-Biphenyl: dient als wertvolles Zwischenprodukt in der organischen Synthese. Sein Bromatom kann mit verschiedenen Nucleophilen substituiert werden, was die Herstellung einer Vielzahl von Biphenylderivaten ermöglicht. Diese Derivate sind entscheidend für die Synthese komplexer organischer Moleküle, die in der Pharmakologie, Agrochemie und Materialwissenschaft eingesetzt werden .
Flüssigkristalltechnologie
Die strukturellen Eigenschaften dieser Verbindung machen sie für den Einsatz in Flüssigkristallanzeigen (LCDs) geeignet. Der Biphenylkern sorgt für die notwendige Steifigkeit, während die Ethyl- und Bromsubstituenten zum mesogenen Verhalten beitragen, das für die Bildung von Flüssigkristallen erforderlich ist .
Polymerchemie
In der Polymerchemie wird This compound verwendet, um Brom in Polymere einzubringen. Diese Bromierung kann die Flammschutzmittel verbessern und Materialien für verschiedene Anwendungen, darunter Elektronik und Textilien, sicherer machen .
Entwicklung von Katalysatorliganden
Die Biphenylstruktur dieser Verbindung wird häufig bei der Entwicklung von Katalysatorliganden eingesetzt. Diese Liganden können in katalytischen Prozessen wie Kreuzkupplungsreaktionen eingesetzt werden, die entscheidend für die Herstellung komplexer organischer Verbindungen sind .
Medizinische Chemie
Forscher verwenden This compound in der medizinischen Chemie für die Arzneimittelforschung. Es kann ein Vorläufer für die Synthese biologisch aktiver Moleküle sein, die zu neuen Behandlungen für Krankheiten führen können .
Materialwissenschaft
Die Fähigkeit der Verbindung, leicht modifiziert zu werden, macht sie zu einem Kandidaten für die Herstellung neuer Materialien mit spezifischen optischen oder elektronischen Eigenschaften. Diese Materialien können in Sensoren, Halbleitern oder anderen fortschrittlichen technologischen Anwendungen eingesetzt werden .
Photovoltaikforschung
Im Bereich der Photovoltaikforschung kann This compound zur Entwicklung neuer organischer Photovoltaikverbindungen verwendet werden. Diese Verbindungen können Licht absorbieren und in elektrische Energie umwandeln, was zur Weiterentwicklung der Solartechnologie beiträgt .
Analytische Chemie
Aufgrund seiner eindeutigen chemischen Struktur kann This compound als Standard- oder Referenzverbindung in verschiedenen analytischen Techniken wie Chromatographie oder Massenspektrometrie verwendet werden, um andere Substanzen zu identifizieren oder zu quantifizieren .
Safety and Hazards
While specific safety and hazard information for “4-Bromo-4’-ethyl-1,1’-biphenyl” is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured .
Wirkmechanismus
Target of Action
This compound is a derivative of biphenyl, and biphenyl derivatives have been known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
As a biphenyl derivative, it may interact with its targets through non-covalent interactions such as hydrophobic interactions, π-π stacking, and hydrogen bonding . The bromine atom could potentially participate in halogen bonding with suitable acceptors in the target molecule
Biochemical Pathways
Biphenyl derivatives have been implicated in a variety of biological pathways, depending on their specific functional groups and targets . More research is needed to determine the precise biochemical pathways influenced by this compound.
Pharmacokinetics
The compound’s lipophilicity (log po/w) is estimated to be around 312 to 576, suggesting it may have good membrane permeability . . These properties could influence the compound’s bioavailability.
Action Environment
The action, efficacy, and stability of “4-Bromo-4’-ethyl-1,1’-biphenyl” could be influenced by various environmental factors. These might include pH, temperature, presence of other molecules, and specific conditions within the cellular environment. The compound is stable at room temperature , but more detailed studies are needed to understand how other environmental factors might affect its action.
Biochemische Analyse
Biochemical Properties
4-Bromo-4’-ethyl-1,1’-biphenyl plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P-450-dependent monooxygenases in rat hepatic microsomes, leading to its metabolism. These interactions suggest that 4-Bromo-4’-ethyl-1,1’-biphenyl may act as a substrate for these enzymes, undergoing oxidative metabolism. The nature of these interactions involves the binding of 4-Bromo-4’-ethyl-1,1’-biphenyl to the active site of the enzyme, facilitating its conversion to various metabolites .
Cellular Effects
The effects of 4-Bromo-4’-ethyl-1,1’-biphenyl on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, 4-Bromo-4’-ethyl-1,1’-biphenyl can modulate the expression of genes involved in detoxification processes, further impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Bromo-4’-ethyl-1,1’-biphenyl exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. For example, the interaction of 4-Bromo-4’-ethyl-1,1’-biphenyl with cytochrome P-450 enzymes results in the inhibition of their activity, leading to changes in the metabolism of other substrates. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-4’-ethyl-1,1’-biphenyl can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Bromo-4’-ethyl-1,1’-biphenyl is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to 4-Bromo-4’-ethyl-1,1’-biphenyl has been associated with persistent oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of 4-Bromo-4’-ethyl-1,1’-biphenyl vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to toxic effects. Studies in animal models have shown that high doses of 4-Bromo-4’-ethyl-1,1’-biphenyl can cause liver damage, oxidative stress, and disruptions in metabolic pathways. These findings highlight the importance of dosage in determining the compound’s safety and efficacy .
Metabolic Pathways
4-Bromo-4’-ethyl-1,1’-biphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P-450 enzymes, leading to the formation of various metabolites. These metabolic pathways involve oxidation, reduction, and conjugation reactions, which facilitate the compound’s excretion from the body. The interactions of 4-Bromo-4’-ethyl-1,1’-biphenyl with these enzymes can also affect the metabolic flux and levels of other metabolites .
Transport and Distribution
The transport and distribution of 4-Bromo-4’-ethyl-1,1’-biphenyl within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 4-Bromo-4’-ethyl-1,1’-biphenyl can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall activity .
Subcellular Localization
4-Bromo-4’-ethyl-1,1’-biphenyl exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The subcellular localization of 4-Bromo-4’-ethyl-1,1’-biphenyl is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. These localization patterns can impact the compound’s activity and function within the cell .
Eigenschaften
IUPAC Name |
1-bromo-4-(4-ethylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARBGVNQCYYPKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631471 | |
| Record name | 4-Bromo-4'-ethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58743-79-6 | |
| Record name | 4-Bromo-4'-ethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



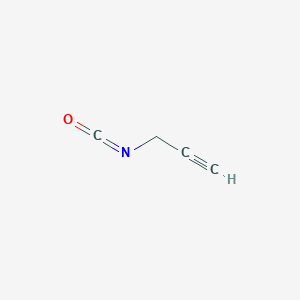

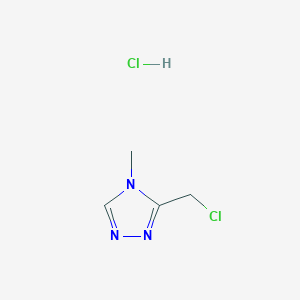


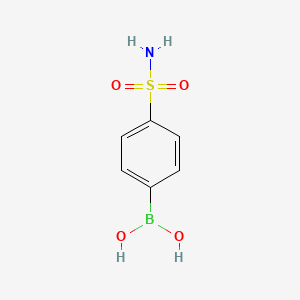
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 8-oxo-7-[(2-phenylacetyl)amino]-3-[[4-(4-pyridinyl)-2-thiazolyl]thio]-, diphenylmethyl ester, (6R,7R)-](/img/structure/B1292027.png)
